![molecular formula C18H21FN2O2 B2925337 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea CAS No. 1797184-51-0](/img/structure/B2925337.png)
1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea
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Overview
Description
This compound is a urea derivative, containing a fluorophenyl group, a methoxypropyl group, and an o-tolyl group. Urea derivatives are often used in medicinal chemistry due to their ability to form hydrogen bonds, which can be crucial for biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of an isocyanate with an amine. The specific isocyanate and amine used would depend on the desired substituents .Molecular Structure Analysis
The molecular structure of this compound would be influenced by the electronic and steric effects of the substituents. For example, the fluorine atom on the phenyl ring is an electron-withdrawing group, which could influence the reactivity of the compound .Chemical Reactions Analysis
As a urea derivative, this compound could potentially undergo a variety of chemical reactions. For example, it could react with a strong base to form an isocyanate and an amine .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the fluorine atom could increase its lipophilicity, potentially affecting its solubility and permeability .Scientific Research Applications
Interaction with Biological Macromolecules
Research on Schiff bases containing N2O2 donor atoms, similar in structural functionality to 1-(2-(2-Fluorophenyl)-2-methoxypropyl)-3-(o-tolyl)urea, demonstrated significant interactions with calf-thymus DNA. These interactions were characterized by various spectroscopic techniques, indicating the potential of such compounds to intercalate with DNA. This suggests the relevance of structurally similar compounds in studying DNA interactions and potentially in drug design targeting DNA (Ajloo et al., 2015).
Urea-Fluoride Interaction
The nature of urea-fluoride interactions has been explored, providing insights into hydrogen bonding and proton transfer mechanisms. Such studies are crucial for understanding the chemical behavior of urea derivatives in the presence of fluoride ions, which could influence the design of chemical sensors or novel therapeutic agents (Boiocchi et al., 2004).
Fluorogenic Probes and Biomolecular Imaging
Fluorogenic ureas, including those related to this compound, have been investigated for their potential in biomolecular imaging. These compounds, when designed with specific functionalities, can act as sensitive probes for detecting analytes or for imaging biological processes, indicating their utility in biochemical research and diagnostic applications (Amendola et al., 2013).
Molecular Imaging and Radiolabeling
The synthesis and characterization of radiolabeled urea derivatives for molecular imaging have been a significant area of research. These studies aim to develop novel PET biomarkers for imaging angiogenic processes, showcasing the application of fluorine-18 labeled diaryl ureas in visualizing biological phenomena related to cancer and other diseases (Ilovich et al., 2008).
Pharmaceutical Applications
Urea derivatives are integral to various pharmacological agents, including those targeting protein kinases, demonstrating the therapeutic potential of compounds structurally related to this compound. These compounds have been investigated for their roles in inhibiting cancer cell proliferation and as components of drugs targeting metabolic pathways (Denoyelle et al., 2012).
Mechanism of Action
Future Directions
properties
IUPAC Name |
1-[2-(2-fluorophenyl)-2-methoxypropyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21FN2O2/c1-13-8-4-7-11-16(13)21-17(22)20-12-18(2,23-3)14-9-5-6-10-15(14)19/h4-11H,12H2,1-3H3,(H2,20,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIDKNTIIWNGJTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NCC(C)(C2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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